Selective IL-1β Inhibition Over TNF-α and IL-6 vs. Broader CRID Activity
CP-424174 demonstrates a high degree of selectivity for inhibiting IL-1β over other pro-inflammatory cytokines, a key differentiator from some other CRIDs. In LPS-activated human monocytes, CP-424174 reduced mature IL-1β production by 30-fold, while levels of IL-6, TNF-α, and IL-1RA remained comparable to the untreated control [1].
| Evidence Dimension | Cytokine Selectivity (Fold Reduction in Production) |
|---|---|
| Target Compound Data | 30-fold reduction |
| Comparator Or Baseline | Baseline: IL-6, TNF-α, and IL-1RA (production unaffected) |
| Quantified Difference | Specific >30-fold reduction in IL-1β with no significant effect on IL-6, TNF-α, or IL-1RA |
| Conditions | LPS-activated/ATP-treated human monocytes, in vitro |
Why This Matters
This selective inhibition profile is crucial for researchers studying IL-1β-specific pathways without confounding effects from broad-spectrum cytokine suppression, offering a cleaner tool for mechanistic studies.
- [1] Perregaux DG, et al. Identification and characterization of a novel class of interleukin-1 post-translational processing inhibitors. J Pharmacol Exp Ther. 2001;299(1):187-197. View Source
